4-Nitrophenyl 3-(piperidin-1-ylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 3-(piperidine-1-sulfonyl)benzoate is a complex organic compound that features a nitrophenyl group, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl 3-(piperidine-1-sulfonyl)benzoate typically involves multi-step organic reactions. One common method includes the sulfonylation of piperidine with 4-nitrobenzenesulfonyl chloride, followed by esterification with 3-hydroxybenzoic acid. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 3-(piperidine-1-sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or sulfonamides.
Scientific Research Applications
4-Nitrophenyl 3-(piperidine-1-sulfonyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 4-nitrophenyl 3-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Pyridazine Derivatives: Known for their pharmacological activities, including antimicrobial and anti-inflammatory properties.
Piperidine Derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Pyrrolidine Derivatives: Utilized in drug discovery for their ability to interact with biological targets.
Uniqueness: 4-Nitrophenyl 3-(piperidine-1-sulfonyl)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various scientific fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H18N2O6S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C18H18N2O6S/c21-18(26-16-9-7-15(8-10-16)20(22)23)14-5-4-6-17(13-14)27(24,25)19-11-2-1-3-12-19/h4-10,13H,1-3,11-12H2 |
InChI Key |
ZCNWFFUANPSKSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.